DiaPep277

Description

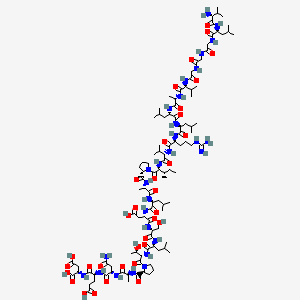

Structure

2D Structure

Properties

CAS No. |

179822-83-4 |

|---|---|

Molecular Formula |

C106H180N28O34 |

Molecular Weight |

2390.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C106H180N28O34/c1-23-55(18)83(131-102(164)82(54(16)17)130-90(152)60(27-24-32-111-106(109)110)118-91(153)65(38-50(8)9)123-92(154)63(36-48(4)5)121-87(149)58(21)117-101(163)81(53(14)15)129-76(140)45-113-74(138)43-112-75(139)44-114-88(150)62(35-47(2)3)126-100(162)80(108)52(12)13)103(165)133-33-25-28-71(133)98(160)115-56(19)85(147)120-64(37-49(6)7)93(155)125-68(41-78(143)144)95(157)128-70(46-135)97(159)124-66(39-51(10)11)96(158)132-84(59(22)136)104(166)134-34-26-29-72(134)99(161)116-57(20)86(148)122-67(40-73(107)137)94(156)119-61(30-31-77(141)142)89(151)127-69(105(167)168)42-79(145)146/h47-72,80-84,135-136H,23-46,108H2,1-22H3,(H2,107,137)(H,112,139)(H,113,138)(H,114,150)(H,115,160)(H,116,161)(H,117,163)(H,118,153)(H,119,156)(H,120,147)(H,121,149)(H,122,148)(H,123,154)(H,124,159)(H,125,155)(H,126,162)(H,127,151)(H,128,157)(H,129,140)(H,130,152)(H,131,164)(H,132,158)(H,141,142)(H,143,144)(H,145,146)(H,167,168)(H4,109,110,111)/t55-,56-,57-,58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,80-,81-,82-,83-,84-/m0/s1 |

InChI Key |

VGGRNGOEDNBLPH-YJHCMWSWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |

sequence |

VLGGGVALLRVIPALDSLTPANED |

Origin of Product |

United States |

Foundational & Exploratory

The Journey of DiaPep277: From Discovery to Preclinical Evaluation in Type 1 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DiaPep277, a 24-amino-acid peptide derived from the human 60-kDa heat shock protein (HSP60), emerged as a promising immunomodulatory agent for the treatment of type 1 diabetes (T1D).[1][2] This technical guide provides a comprehensive overview of the discovery and initial preclinical studies of this compound, detailing its mechanism of action, the experimental protocols employed in its evaluation, and the key quantitative outcomes that propelled it into clinical development.

The foundational hypothesis behind this compound is that it can modulate the autoimmune response responsible for the destruction of insulin-producing pancreatic β-cells in T1D.[1][3][4] Rather than inducing generalized immunosuppression, this compound was designed to specifically alter the behavior of diabetogenic T-cells.[1]

Discovery and Rationale

The discovery of this compound stemmed from research identifying HSP60 as a key autoantigen in T1D.[5][6] Scientists, led by Professor Irun Cohen at the Weizmann Institute of Science, observed that while HSP60 could act as an antigen and trigger an immune attack, a small peptide fragment of this protein, p277, could paradoxically suppress this autoimmune response.[5][6] This observation in mouse models of T1D laid the groundwork for the development of this compound.[5][6] The peptide corresponds to amino acids 437-460 of the human HSP60 sequence.[1]

The proposed mechanism of action involves a shift in the T-cell cytokine profile from a pro-inflammatory T-helper 1 (Th1) response to an anti-inflammatory T-helper 2 (Th2) phenotype.[7] This modulation is believed to protect the remaining β-cells from autoimmune destruction, thereby preserving endogenous insulin production.[4][8][9]

Preclinical Studies in the Non-Obese Diabetic (NOD) Mouse Model

The initial validation of this compound's therapeutic potential was conducted in the non-obese diabetic (NOD) mouse, a well-established animal model for spontaneous autoimmune diabetes. These studies were crucial in demonstrating the peptide's ability to halt the progression of the disease.

Experimental Protocol:

A representative experimental protocol for the preclinical evaluation of this compound in NOD mice is as follows:

-

Animal Model: Female NOD mice, which have a high incidence of spontaneous diabetes, were used.

-

Disease Monitoring: Mice were regularly monitored for glycosuria and blood glucose levels to determine the onset of diabetes.

-

Treatment Initiation: Upon diagnosis of diabetes, mice were randomly assigned to receive either this compound or a placebo.

-

Dosing Regimen: this compound was typically administered subcutaneously. The exact dosage and frequency varied across studies but were designed to elicit an immunomodulatory response.

-

Outcome Measures: The primary endpoint was the remission of diabetes, defined by the return to normoglycemia without the need for insulin. Other endpoints included the preservation of pancreatic β-cell mass, assessed through histology, and the analysis of T-cell responses to HSP60 and its peptides.

The workflow for these preclinical studies can be visualized as follows:

References

- 1. Immune modulation in type 1 diabetes mellitus using this compound: a short review and update of recent clinical trial results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Andromeda starts dosing in extension study of Phase III DIA-AID 2 trial to treat type 1 diabetes - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. American Diabetes Association Release; Advances in Treating Type 1 Diabetes: Drugs Show Promise for Preserving Body's Ability to Produce Insulin - BioSpace [biospace.com]

- 5. Scientists develop a “vaccine” against diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blocking Type 1 Diabetes - Life Sciences | Weizmann Wonder Wander - News, Features and Discoveries [wis-wander.weizmann.ac.il]

- 7. β-cell function in new-onset type 1 diabetes and immunomodulation with a heat-shock protein peptide (this compound): a randomised, double-blind, phase II trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. This compound preserves endogenous insulin production by immunomodulation in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deepdyve.com [deepdyve.com]

The Immunomodulatory Role of DiaPep277 in T-Cell Response: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiaPep277 is a 24-amino-acid peptide derived from the human 60 kDa heat shock protein (HSP60). It has been investigated as a potential immunomodulatory agent for the treatment of Type 1 Diabetes (T1D), an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing beta cells in the pancreas. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in modulating the T-cell response. The document will detail the underlying signaling pathways, present quantitative data from clinical trials, and provide methodologies for key experimental assays.

Core Mechanism: Shifting the T-Cell Balance

The primary immunomodulatory effect of this compound is to shift the balance of the T-cell response from a pro-inflammatory to an anti-inflammatory and regulatory state. In T1D, autoreactive T-helper 1 (Th1) cells are key drivers of beta-cell destruction, primarily through the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). This compound therapy aims to counteract this by promoting a T-helper 2 (Th2) phenotype and enhancing the function of regulatory T-cells (Tregs). This leads to an increase in the secretion of anti-inflammatory cytokines, notably Interleukin-10 (IL-10), which can suppress the activity of pathogenic Th1 cells and protect the remaining beta cells from autoimmune attack.[1][2][3]

Signaling Pathway of this compound in T-Cell Modulation

This compound exerts its effects on T-cells, particularly Tregs, through interaction with Toll-like receptor 2 (TLR2).[4][5] TLRs are a class of proteins that play a crucial role in the innate immune system. The binding of this compound to TLR2 on Tregs initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[6][7][8][9]

The MyD88-dependent pathway involves the recruitment of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), which translocates to the nucleus and induces the expression of genes associated with Treg activation and survival.[2] This signaling cascade enhances the suppressive capacity of Tregs, contributing to the overall immunomodulatory effect.

Quantitative Data from Clinical Trials

Clinical trials of this compound have provided quantitative data on its efficacy in preserving beta-cell function and improving glycemic control in patients with T1D. The primary measure of endogenous insulin production is the level of C-peptide, a byproduct of insulin synthesis.

Table 1: C-Peptide Levels in this compound Clinical Trials

| Trial Phase | Duration | Patient Population | Treatment Group (Change in C-peptide) | Placebo Group (Change in C-peptide) | p-value | Reference |

| Phase II | 10 months | Adults (newly diagnosed T1D) | Maintained from baseline | Decreased | 0.039 | [3] |

| Phase II (Extension) | 18 months | Adults (newly diagnosed T1D) | Maintained from baseline | Significant fall (p=0.0005) | - | [4] |

| Phase III (DIA-AID 1) | 24 months | Adults (newly diagnosed T1D) | Relative treatment effect of 23.4% (mITT) and 29.2% (PP) in preserving C-peptide secretion | - | 0.037 (mITT), 0.011 (PP) | [10] |

| Phase II | 18 months | Children (newly diagnosed T1D) | Similar decrease to placebo | Similar decrease to this compound | Not significant | [11] |

mITT: modified Intent-to-Treat population; PP: Per-Protocol population

Table 2: Glycemic Control and Insulin Dosage in this compound Clinical Trials

| Trial Phase | Duration | Patient Population | Key Findings in Treatment Group | Key Findings in Placebo Group | Reference |

| Phase II | 10 months | Adults (newly diagnosed T1D) | Lower exogenous insulin requirement (0.43 U/kg) | Higher exogenous insulin requirement (0.67 U/kg) | [3] |

| Phase II (Extension) | 18 months | Adults (newly diagnosed T1D) | Maintained insulin dose | Increased insulin dose | [4] |

| Phase III (DIA-AID 1) | 24 months | Adults (newly diagnosed T1D) | 56% (mITT) and 60% (PP) maintained HbA1c ≤7% | 44% (mITT) and 45% (PP) maintained HbA1c ≤7% | [12] |

| Phase II | 18 months | Children (newly diagnosed T1D) | No significant difference in insulin dose or HbA1c | No significant difference in insulin dose or HbA1c | [11] |

Experimental Protocols

The immunomodulatory effects of this compound are assessed through various in vitro and ex vivo assays that measure T-cell proliferation and cytokine secretion.

T-Cell Proliferation Assay (CFSE-based)

This assay is used to quantify the proliferation of T-cells in response to an antigen. It utilizes the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling:

-

Resuspend PBMCs in pre-warmed PBS.

-

Add CFSE staining solution to a final concentration of 5 µM.

-

Incubate for 20 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold complete RPMI 1640 medium containing 10% fetal bovine serum.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Stimulation:

-

Resuspend CFSE-labeled PBMCs in complete medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

-

Add the desired stimulus (e.g., this compound, anti-CD3/CD28 beads as a positive control, or media alone as a negative control).

-

Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the T-cell population of interest and examining the CFSE fluorescence histogram to identify distinct peaks corresponding to successive cell divisions.[1][3][13][14][15]

-

Cytokine Secretion Assay (ELISpot)

The ELISpot (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Methodology:

-

Plate Coating:

-

Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.

-

Wash the plate 5 times with sterile water.

-

Coat the wells with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-10) diluted in PBS.

-

Incubate overnight at 4°C.

-

-

Cell Incubation:

-

Wash the plate 5 times with sterile PBS to remove unbound capture antibody.

-

Block the plate with complete RPMI 1640 medium for at least 30 minutes at room temperature.

-

Prepare a suspension of PBMCs at the desired concentration.

-

Add the cell suspension to the wells along with the stimulus (e.g., this compound).

-

Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Detection:

-

Wash the plate to remove the cells.

-

Add a biotinylated detection antibody specific for the cytokine of interest.

-

Incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate.

-

Incubate for 1 hour at room temperature.

-

-

Spot Development and Analysis:

-

Wash the plate thoroughly.

-

Add a substrate solution (e.g., BCIP/NBT) that will form a colored precipitate at the site of the enzyme.

-

Allow the spots to develop until they are of sufficient size and intensity.

-

Stop the reaction by washing with tap water.

-

Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.[16][17][18][19]

-

Conclusion

This compound demonstrates a clear immunomodulatory role by shifting the T-cell response towards a more regulated and less inflammatory state. Its mechanism of action, centered on the activation of regulatory T-cells via the TLR2-MyD88 signaling pathway, provides a targeted approach to mitigating the autoimmune attack in Type 1 Diabetes. While clinical trial results have shown promise in preserving beta-cell function in adults, further research is needed to fully elucidate its therapeutic potential across different patient populations. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other immunomodulatory therapies for autoimmune diseases.

References

- 1. lonzabio.jp [lonzabio.jp]

- 2. biology.stackexchange.com [biology.stackexchange.com]

- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Treatment of new-onset type 1 diabetes with peptide this compound is safe and associated with preserved beta-cell function: extension of a randomized, double-blind, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling via TLR2 and TLR4 Directly Down-Regulates T Cell Effector Functions: The Regulatory Face of Danger Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A critical role for direct TLR2-MyD88 signaling in CD8 T-cell clonal expansion and memory formation following vaccinia viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. MyD88 signaling in CD4+ T cells is required to overcome suppression by regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Treatment of recent-onset type 1 diabetic patients with this compound: results of a double-blind, placebo-controlled, randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heat-shock protein peptide this compound treatment in children with newly diagnosed type 1 diabetes: a randomised, double-blind phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. sanguinebio.com [sanguinebio.com]

- 14. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. assaygenie.com [assaygenie.com]

- 17. T cell ELISPOT assay | U-CyTech [ucytech.com]

- 18. mabtech.com [mabtech.com]

- 19. researchgate.net [researchgate.net]

DiaPep277's Interaction with the Innate Immune System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DiaPep277, a 24-amino acid peptide derived from the human 60-kDa heat shock protein (hsp60), has been extensively investigated as a potential immunomodulatory therapy for Type 1 Diabetes (T1D). Its mechanism of action is centered on its interaction with the innate immune system, leading to a cascade of events that ultimately dampen the autoimmune destruction of pancreatic β-cells. This technical guide provides an in-depth analysis of this compound's engagement with innate immune components, summarizing key quantitative data from clinical trials, detailing experimental protocols used to elucidate its function, and visualizing the core signaling pathways and experimental workflows. While the development of this compound was ultimately discontinued, the wealth of research surrounding its immunological effects offers valuable insights for the development of future antigen-specific immunotherapies.

Core Mechanism of Action: Engagement with Toll-Like Receptor 2

This compound exerts its primary immunomodulatory effects through direct interaction with Toll-like receptor 2 (TLR2) on immune cells, particularly T lymphocytes.[1][2][3][4] This interaction is a key event that bridges the innate and adaptive immune responses. Unlike pathogenic ligands that typically trigger a pro-inflammatory cascade through TLRs, this compound binding initiates a signaling pathway that leads to a shift in the cytokine profile from a destructive T-helper 1 (Th1) phenotype to a more regulatory T-helper 2 (Th2) and IL-10 producing phenotype.[1][5][6]

This signaling through TLR2 on T cells leads to several downstream effects, including the upregulation of integrin-mediated adhesion to fibronectin and the inhibition of chemotaxis to the chemokine SDF-1α in vitro.[1] Furthermore, the interaction with TLR2 on CD4+CD25+ regulatory T cells (Tregs) enhances their suppressive capacity, leading to the downregulation of proliferation and pro-inflammatory cytokine production (IFN-γ and TNF-α) by effector T cells.[2]

Signaling Pathway

The binding of this compound to TLR2 initiates an intracellular signaling cascade that is crucial for its immunomodulatory function. While the complete downstream pathway is a subject of ongoing research, key components have been identified.

Caption: this compound binds to TLR2 on T cells, initiating a signaling cascade.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the safety and efficacy of this compound in patients with newly diagnosed T1D. These studies have provided valuable quantitative data on the drug's ability to preserve β-cell function and modulate the immune response.

Table 1: C-Peptide Response to this compound Treatment

| Study / Cohort | Treatment Group | N | Baseline Mean C-Peptide (nmol/L) | Mean C-Peptide at Follow-up (nmol/L) | P-value vs. Placebo | Reference |

| Phase II | This compound (1 mg) | 15 | - | 0.93 (SD 0.35) at 10 months | 0.039 | [6] |

| Placebo | 16 | - | 0.26 (SD 0.11) at 10 months | [6] | ||

| Phase II (Extension) | This compound (1 mg) | - | - | Maintained at 18 months | - | [7] |

| Placebo | - | - | Fallen (p=0.0005) at 18 months | [7] | ||

| Phase II (Combined Analysis) | This compound (1.0 mg) | 34 | - | Significantly preserved at 13 months | 0.02 | [8] |

| Placebo | 27 | - | - | [8] | ||

| DIA-AID 1 (Phase III) | This compound | - | - | 23.4% relative preservation of AUC | 0.037 | [4] |

| Placebo | - | - | - | [4] |

Table 2: Exogenous Insulin Requirement

| Study / Cohort | Treatment Group | N | Mean Insulin Dose at Follow-up (U/kg) | P-value vs. Placebo | Reference |

| Phase II | This compound (1 mg) | 15 | 0.43 (SD 0.17) at 10 months | 0.042 | [6] |

| Placebo | 16 | 0.67 (SD 0.33) at 10 months | [6] |

Table 3: Immunological Response to this compound

| Study / Cohort | Parameter | Finding | P-value | Reference |

| Phase Ib/II | Immune Response to this compound | 100% of treated patients showed an altered immune response | 0.00001 | [9][10] |

| Cytokine Production | Dominated by Interleukin-10 (IL-10) | - | [9][10] | |

| Phase II | T-cell Reactivity to hsp60 and p277 | Enhanced T-helper-2 cytokine phenotype | - | [6] |

| Phase II (Combined Analysis) | This compound-specific T cells | Fewer Th1 this compound-specific T cells | - | [8] |

Experimental Protocols

The immunomodulatory effects of this compound have been characterized using a variety of in vitro and ex vivo assays.

T-cell Proliferation and Cytokine Secretion Assays

Objective: To assess the cellular immune response to this compound and other antigens.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in 96-well plates at a concentration of 1.5 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% human serum.

-

Antigen Stimulation: Cells are stimulated with this compound (p277), whole hsp60 protein, glutamic acid decarboxylase (GAD65), or a control antigen like tetanus toxoid (TT) for 5 days.

-

Proliferation Assay: T-cell proliferation is measured by the incorporation of [³H]-thymidine during the last 18 hours of culture. Results are expressed as a stimulation index (SI), calculated as the mean counts per minute (cpm) of stimulated wells divided by the mean cpm of unstimulated wells.

-

Cytokine Secretion Assay (ELISpot): To enumerate cytokine-producing cells, ELISpot assays are performed for IFN-γ, IL-4, IL-5, and IL-10.

-

96-well plates are coated with anti-cytokine capture antibodies.

-

PBMCs are added to the wells and stimulated with antigens.

-

After incubation, cells are removed, and a biotinylated anti-cytokine detection antibody is added.

-

Streptavidin-alkaline phosphatase and a substrate are used to visualize the spots, which are then counted.

-

Caption: Workflow for T-cell proliferation and cytokine secretion assays.

Chemotaxis and Adhesion Assays

Objective: To evaluate the direct effect of this compound on T-cell migration and adhesion.

Methodology:

-

T-cell Isolation: Human T cells are isolated from peripheral blood.

-

Adhesion Assay:

-

96-well plates are coated with fibronectin.

-

T cells are pre-incubated with varying concentrations of this compound (p277).

-

Cells are then added to the fibronectin-coated wells and incubated.

-

Non-adherent cells are washed away, and the remaining adherent cells are quantified.

-

-

Chemotaxis Assay:

-

A transwell migration assay is used, with the lower chamber containing the chemokine SDF-1α.

-

T cells, pre-treated with this compound, are placed in the upper chamber.

-

The number of cells that migrate to the lower chamber after a specific time is counted.

-

Conclusion

The body of research on this compound provides a compelling case for its interaction with the innate immune system, primarily through TLR2, as a means of modulating autoimmune responses in T1D. The resulting shift from a pro-inflammatory Th1 to a more regulatory Th2/IL-10 cytokine profile, coupled with the preservation of β-cell function observed in several clinical trials, underscores the potential of this therapeutic approach. Although the clinical development of this compound was halted, the detailed investigation into its mechanism of action offers a valuable roadmap for the design and evaluation of next-generation antigen-specific immunotherapies targeting innate immune receptors. The experimental protocols and quantitative data presented herein serve as a technical resource for researchers and drug development professionals continuing to work in this critical field.

References

- 1. Peptide p277 of HSP60 signals T cells: inhibition of inflammatory chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HSP60: Issues and Insights on Its Therapeutic Use as an Immunoregulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Potential of Antigen-Specific Therapies in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Hsp60 peptide therapy of NOD mouse diabetes induces a Th2 cytokine burst and downregulates autoimmunity to various beta-cell antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-cell function in new-onset type 1 diabetes and immunomodulation with a heat-shock protein peptide (this compound): a randomised, double-blind, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of new-onset type 1 diabetes with peptide this compound is safe and associated with preserved beta-cell function: extension of a randomized, double-blind, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound preserves endogenous insulin production by immunomodulation in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunological efficacy of heat shock protein 60 peptide this compound™ therapy in clinical type I diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oipub.com [oipub.com]

The Foundational Science of Heat Shock Protein 60 in Autoimmunity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Heat Shock Protein 60 (HSP60), a highly conserved molecular chaperone, has emerged as a critical modulator of the immune system, exhibiting a paradoxical role in the context of autoimmunity. Traditionally known for its intracellular functions in protein folding, HSP60 can be released into the extracellular environment or expressed on the cell surface under conditions of cellular stress. This translocation transforms it into a potent signaling molecule that can either propagate inflammatory responses, thus contributing to the pathogenesis of autoimmune diseases, or induce immunoregulatory pathways that suppress these very conditions. This technical guide provides an in-depth exploration of the foundational science behind HSP60's involvement in autoimmunity, detailing its signaling pathways, summarizing key quantitative data, and providing methodologies for its study.

The Dichotomous Role of HSP60 in the Immune System

HSP60's function in immunity is a double-edged sword. Its ultimate effect as either pro-inflammatory or anti-inflammatory appears to be dictated by the context of the immune response, its concentration, and the responding cell type.

HSP60 as a Pro-inflammatory "Danger Signal"

Extracellular HSP60 is recognized by the innate immune system as a Damage-Associated Molecular Pattern (DAMP), or "danger signal," indicating cellular stress or damage[1][2]. This recognition primarily occurs through Toll-like receptors (TLRs), particularly TLR4 and, in some contexts, TLR2[3][4][5].

The interaction of HSP60 with TLR4 on antigen-presenting cells (APCs) like macrophages and dendritic cells (DCs) initiates a signaling cascade that strongly promotes inflammation[3][6]. This pathway involves the recruitment of the adaptor protein MyD88, leading to the activation of downstream signaling molecules such as NF-κB and MAP kinases (p38, JNK)[3][4]. The culmination of this signaling is the maturation of DCs and the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12[6][7]. This cytokine milieu favors the differentiation of naive T cells into pro-inflammatory Th1 and Th17 phenotypes, which are key drivers of autoimmune pathology[8][9].

Caption: Pro-inflammatory signaling pathway of extracellular HSP60 via TLR4.

HSP60 as an Anti-inflammatory Regulator

Conversely, there is substantial evidence for the immunoregulatory and protective effects of HSP60 in autoimmunity. This function is primarily mediated through its interaction with regulatory T cells (Tregs), a subset of T cells crucial for maintaining immune tolerance[10].

HSP60 and its derived peptides can promote the proliferation and enhance the suppressive function of CD4+CD25+Foxp3+ Tregs[10][11]. This interaction is often mediated through TLR2 on the surface of Tregs[10][11]. The engagement of TLR2 by HSP60 on Tregs leads to the activation of PI3K and p38 signaling pathways, which enhances their ability to suppress effector T cells[11]. This suppression is carried out through both cell-contact-dependent mechanisms and the secretion of anti-inflammatory cytokines, notably Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β)[10][11]. The induction of an IL-10-producing Treg population is a key mechanism by which HSP60 can dampen autoimmune inflammation[11].

Caption: HSP60-mediated activation of regulatory T cells via TLR2.

HSP60 in Specific Autoimmune Diseases

The dual role of HSP60 is evident in the pathogenesis of several autoimmune diseases.

Rheumatoid Arthritis (RA)

In RA, HSP60 is found at elevated levels in the synovial fluid and tissue, where it can contribute to the chronic inflammation that characterizes the disease[9][12]. It can stimulate synovial cells to produce pro-inflammatory cytokines and matrix metalloproteinases, leading to joint destruction. However, T-cell responses to human HSP60 have also been associated with a milder disease course in some RA patients, suggesting a regulatory role[13].

Type 1 Diabetes (T1D)

In T1D, HSP60 is a known autoantigen, and T-cell reactivity to HSP60 is an early event in the autoimmune destruction of pancreatic β-cells[14]. The expression of HSP60 on the surface of β-cells under stress can mark them for destruction by the immune system[14]. Conversely, administration of HSP60 or its peptides, such as p277, has been shown to prevent or ameliorate diabetes in animal models by inducing regulatory T-cell responses and shifting the immune response towards a non-destructive, Th2 phenotype.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on HSP60 in autoimmunity.

Table 1: Anti-HSP60 Antibody Levels in Autoimmune Diseases

| Disease | Sample Type | Patient Group (n) | Control Group (n) | Anti-HSP60 Level (Patient) | Anti-HSP60 Level (Control) | P-value | Reference |

| Juvenile Chronic Arthritis | Serum | - | - | 358 U/mL | 163 U/mL | <0.05 | [15] |

| Juvenile Chronic Arthritis | Synovial Fluid | - | - | 3-4 fold higher than serum | - | - | [15] |

| Type 1 Diabetes | Serum | 84 | 85 | 0.218 ± 0.227 (OD) | 0.076 ± 0.131 (OD) | <0.001 | [8] |

| Rheumatoid Arthritis | Serum | 25 | 85 | 0.259 ± 0.191 (OD) | 0.076 ± 0.131 (OD) | <0.01 | [8] |

| Rheumatoid Arthritis | Serum | 39 | 40 | Significantly increased | - | <0.05 | [13] |

Table 2: In Vitro Cellular Responses to HSP60 Stimulation

| Cell Type | Stimulant & Concentration | Response Measured | Result | Reference |

| Dendritic Cells (human) | HSP60 (5 µg/mL) | Maturation markers (CD83, CD86, CD40), Cytokines | Upregulation of markers, increased TNF-α, IL-1β, IL-12, low IL-10 | [6] |

| Dendritic Cells (human) | HSP60 (2.5, 5, 10 µg/mL) | T-cell activation (CD25 expression) | Dose-dependent increase in T-cell activation | [8] |

| CD4+CD25+ T cells | HSP60 (1 ng/mL) | Cytokine Secretion | Upregulation of IL-10 and TGF-β | [11] |

| Macrophages (mouse) | LPS + IL-10 (various) | Cytokine Secretion | IL-10 inhibits LPS-induced TNF-α and IL-1β, but not IL-6 | [7][16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of HSP60's role in autoimmunity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-HSP60 Antibodies

This protocol provides a framework for detecting and quantifying anti-HSP60 antibodies in serum or plasma.

Materials:

-

96-well high-binding ELISA plates

-

Recombinant human HSP60 protein

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Patient and control serum/plasma samples

-

HRP-conjugated anti-human IgG secondary antibody

-

TMB substrate solution

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Dilute recombinant HSP60 to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Sample Incubation: Dilute serum/plasma samples (e.g., 1:100) in Blocking Buffer. Add 100 µL of diluted samples to the wells. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG antibody according to the manufacturer's instructions in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step as in step 2, performing 5 washes.

-

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.

-

Stopping Reaction: Add 50 µL of Stop Solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

T-cell Proliferation Assay in Response to HSP60

This assay measures the proliferation of T cells upon stimulation with HSP60 as an antigen.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from patients and controls

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

-

Recombinant human HSP60 protein

-

Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3 antibody)

-

[³H]-thymidine or a non-radioactive proliferation dye (e.g., CFSE)

-

96-well round-bottom cell culture plates

-

Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer (for CFSE)

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend cells in complete RPMI-1640 medium.

-

Assay Setup: Plate 2 x 10⁵ PBMCs per well in a 96-well round-bottom plate.

-

Stimulation: Add recombinant HSP60 to triplicate wells at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include wells with medium alone (negative control) and a positive control.

-

Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement ([³H]-thymidine):

-

18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Proliferation Measurement (CFSE):

-

Prior to plating, label PBMCs with CFSE according to the manufacturer's protocol.

-

After the incubation period, harvest the cells and stain with fluorescently labeled antibodies for T-cell markers (e.g., CD3, CD4).

-

Analyze the dilution of CFSE fluorescence in the T-cell population by flow cytometry. Each peak of reduced fluorescence represents a cell division.

-

Caption: Workflow for a [³H]-thymidine-based T-cell proliferation assay.

Conclusion and Future Directions

HSP60 stands at a crossroads in the landscape of autoimmunity. Its ability to act as both a potent inflammatory trigger and a promoter of immune regulation makes it a complex but compelling target for therapeutic intervention. A deeper understanding of the factors that dictate the switch between its pro- and anti-inflammatory functions is paramount. Future research should focus on elucidating the specific HSP60 epitopes that drive pathogenic versus regulatory responses, the role of post-translational modifications of HSP60 in its immunogenicity, and the precise signaling thresholds that determine the outcome of HSP60-immune cell interactions. For drug development professionals, targeting the pro-inflammatory signaling pathways of HSP60 or harnessing its regulatory properties through peptide-based therapies, such as DiaPep277, holds promise for the development of novel treatments for a range of autoimmune diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSP60 regulates the cigarette smoke-induced activation of TLR4-NF-κB-MyD88 signalling pathway and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heat shock protein 60 activates B cells via the TLR4-MyD88 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human heat shock protein 60 induces maturation of dendritic cells versus a Th1-promoting phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Induction of Dendritic Cell-Mediated Activation of T Cells From Atherosclerotic Plaques by Human Heat Shock Protein 60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heat Shock Proteins and Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heat shock protein 60 enhances CD4+ CD25+ regulatory T cell function via innate TLR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immortalized B-lymphocytes from rheumatoid synovial tissue show specificity for bacterial HSP 60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Autoantibodies to heat shock proteins 60, 70, and 90 in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.elabscience.com [file.elabscience.com]

- 15. ANTI-HSP60 and ANTI-HSP70 antibody levels and micro/ macrovascular complications in type 1 diabetes: the EURODIAB Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "Interleukin-10 administration inhibits TNF-α and IL-1β, but not IL-6, " by J.-Y. Lin and C.-Y. Tang [jfda-online.com]

A Technical Whitepaper on the Initial Animal Model Studies of DiaPep277 in Non-Obese Diabetic (NOD) Mice

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DiaPep277, a 24-amino-acid peptide derived from the human 60kDa heat-shock protein (HSP60), has been investigated as a potential immunomodulatory therapy for Type 1 Diabetes (T1D). Initial preclinical studies, primarily utilizing the non-obese diabetic (NOD) mouse model, were foundational in establishing its mechanism of action and therapeutic potential. The NOD mouse spontaneously develops an autoimmune form of diabetes that closely mimics human T1D, characterized by T-cell mediated destruction of pancreatic beta cells.[1][2][3] Studies in these animals demonstrated that treatment with the p277 peptide, the active component of this compound, could arrest the autoimmune process even at advanced stages.[1][4] Key findings from these initial studies include a significant reduction in pancreatic islet inflammation (insulitis), downregulation of pathogenic T-cell responses to the autoantigen, and the induction of a suppressive or regulatory immune phenotype.[4] Specifically, therapy was associated with a shift from a pro-inflammatory T-helper 1 (Th1) to an anti-inflammatory T-helper 2 (Th2) cytokine profile.[5] These compelling results in the NOD mouse model provided the scientific rationale for progressing this compound into human clinical trials.[6][7][8]

Introduction to this compound and the NOD Mouse Model

The Autoimmune Basis of Type 1 Diabetes

Type 1 Diabetes is an organ-specific autoimmune disease resulting from the destruction of insulin-producing beta cells within the pancreatic islets of Langerhans.[5] This process is mediated by the adaptive immune system, where autoreactive T-cells mistakenly recognize beta-cell proteins as foreign antigens and mount an inflammatory attack. One of the key autoantigens implicated in this process is the 60kDa heat-shock protein (HSP60).[5]

The Non-Obese Diabetic (NOD) Mouse: A Primary Model for T1D Research

The NOD mouse is an inbred strain that spontaneously develops autoimmune diabetes, making it the most widely used animal model for studying T1D.[1][3][9] The pathogenesis in NOD mice closely mirrors the human condition, including the presence of similar genetic risk factors (in the MHC region), the targeting of conserved autoantigens, and the progression from a pre-diabetic state of islet inflammation (insulitis) to overt hyperglycemia.[2][3] Insulitis in NOD mice typically begins with the infiltration of macrophages and dendritic cells, followed by an influx of lymphocytes, primarily CD4+ and CD8+ T-cells, which ultimately destroy the beta cells.[2] This predictable disease course allows for the robust testing of potential therapeutic interventions.

This compound: A Peptide Immunomodulator

This compound is a synthetic peptide corresponding to amino acids 437-460 of the human HSP60 molecule.[8] Identified as a target for diabetogenic T-cells, the p277 peptide was hypothesized to act as an altered peptide ligand or a tolerogenic vaccine.[1][4] The therapeutic strategy is not to induce generalized immunosuppression but to specifically reprogram the autoimmune response against beta cells into a non-destructive or even regulatory pathway.[4]

Core Findings from Initial NOD Mice Studies

The foundational research in NOD mice revealed that p277 peptide therapy could effectively halt the progression of autoimmune diabetes.

Arrest of Autoimmunity and Regression of Insulitis

A pivotal finding was that even a single inoculation of the p277 peptide could arrest the autoimmune process, even after insulitis was well-established and the disease was far advanced.[1][4] This intervention led to a marked reduction in the inflammatory infiltrate within the pancreatic islets. Histological examination of treated mice revealed a significant regression of intra-islet inflammation and, in some cases, the reappearance of histologically normal islets, indicating a halt to the destructive process.[4]

Downregulation of Pathogenic T-Cell Immunity

Successful therapy with p277 was directly associated with the downregulation of T-cell mediated immunity against the peptide itself.[4] This suggests that the treatment induces a state of antigen-specific tolerance or anergy in the pathogenic T-cell populations responsible for beta-cell destruction.

Induction of a Suppressive/Regulatory Phenotype

The mechanism of action appears to be an active immunomodulatory shift. The proposed mechanism involves changing the cytokine environment from a destructive Th1-dominant profile (characterized by IFN-γ and TNF-α) to a protective Th2-dominant or regulatory profile (characterized by cytokines like IL-4 and IL-10).[5][10] This concept was strongly supported by adoptive transfer experiments. Spleen cells from p277-treated NOD mice were not only rendered incapable of causing diabetes when transferred to immunodeficient recipients, but they could also actively suppress the diabetogenic potential of spleen cells from untreated, diabetic NOD mice when co-transferred.[4] This provides compelling evidence for the induction of regulatory T-cells (Tregs) or a similar suppressive cell population.

Quantitative Data Summary

While the original full publications contain detailed quantitative data, the available literature abstracts summarize these findings qualitatively. The following tables structure these described outcomes for clarity.

Table 1: Effect of p277 Peptide Therapy on Diabetes and Insulitis in NOD Mice

| Parameter | Control Group (Untreated/Placebo) | p277-Treated Group | Source |

|---|---|---|---|

| Diabetes Incidence | High spontaneous incidence | Significantly reduced / Arrested | [1][4] |

| Pancreatic Insulitis | Severe intra-islet inflammation | Regression of inflammation, reappearance of normal islets | [4] |

| Beta-Cell Function | Progressive destruction | Arrested destruction, maintenance of insulin production |[5] |

Table 2: Immunological Effects of p277 Peptide Therapy in NOD Mice

| Parameter | Control Group (Untreated/Placebo) | p277-Treated Group | Source |

|---|---|---|---|

| T-Cell Immunity to p277 | Maintained or elevated reactivity | Downregulated T-cell response | [4] |

| Adoptive Transfer | Spleen cells are diabetogenic | Spleen cells are non-diabetogenic and can suppress disease | [4] |

| Cytokine Profile | Th1-dominant (pro-inflammatory) | Shift towards Th2 (anti-inflammatory) / Regulatory profile |[5] |

Experimental Protocols

The following protocols are synthesized from descriptions of methodologies used in NOD mouse studies for T1D research.

Animal Model and Husbandry

-

Strain: Non-Obese Diabetic (NOD) mice, typically female due to their higher and more predictable incidence of diabetes.[4][9]

-

Housing: Maintained in specific pathogen-free (SPF) conditions to reduce environmental variables that can affect diabetes incidence.[2]

-

Age: Studies often initiated treatment in mice of various ages, including pre-diabetic mice (e.g., 8-10 weeks) and mice with advanced insulitis (up to 17 weeks).[4][11]

This compound (p277 Peptide) Administration

-

Preparation: The p277 peptide is emulsified in a suitable vehicle, such as vegetable oil.[5]

-

Administration Route: Subcutaneous injection.

-

Dosing Regimen: Initial studies demonstrated efficacy with a single inoculation. The response was shown to be dose-dependent, requiring a threshold dose to be effective.[4]

Diabetes Monitoring

-

Screening: Mice are monitored weekly for the onset of diabetes, typically starting from 10-12 weeks of age.[9][11]

-

Initial Check: Urine glucose levels are checked using test strips (e.g., Diastix).[11]

-

Confirmation: Mice with positive glycosuria have their blood glucose levels measured from tail vein blood. Diabetes is typically confirmed when non-fasting blood glucose levels are persistently elevated (e.g., >250 mg/dL or >11 mmol/L).[11][12]

Histological Analysis of Insulitis

-

Tissue Collection: At the study endpoint, mice are euthanized, and the pancreas is harvested.

-

Processing: The pancreas is fixed in formalin, embedded in paraffin, and sectioned.[11]

-

Staining: Sections are stained with hematoxylin and eosin (H&E) to visualize islet structure and infiltrating immune cells.

-

Scoring: Islets are scored by a blinded observer under a microscope. A common grading scale is as follows[11]:

-

Score 0: No infiltration.

-

Score 1: Peri-insulitis (immune cells surrounding the islet without penetration).

-

Score 2: Islets with lymphocyte infiltration in <50% of the area.

-

Score 3: Islets with lymphocyte infiltration in >50% of the area.

-

Score 4: Complete islet destruction.

-

Adoptive Transfer of Splenocytes

-

Donor Preparation: Spleens are aseptically harvested from p277-treated (non-diabetic) and untreated (diabetic) donor NOD mice.

-

Cell Isolation: Single-cell suspensions of splenocytes are prepared.

-

Transfer: A defined number of splenocytes (e.g., 10-20 million) are injected intravenously into immunodeficient recipient mice (e.g., NOD-scid).

-

Co-transfer: To test for suppression, splenocytes from treated donors are mixed with splenocytes from diabetic donors before injection into recipients.[4]

-

Readout: Recipient mice are monitored for the development of diabetes as described above.

Visualizations: Pathways and Workflows

Diagram 1: Proposed Immunomodulatory Mechanism of this compound

Caption: Proposed mechanism of this compound, shifting T-cell response from pathogenic to regulatory.

Diagram 2: General Experimental Workflow for Preclinical Testing in NOD Mice

Caption: Workflow for evaluating this compound's efficacy in the NOD mouse model.

Diagram 3: Logic for Pancreatic Insulitis Scoring

Caption: Decision tree for the histological grading of insulitis in pancreatic islets.

Conclusion and Implications for Drug Development

The initial animal model studies of this compound in NOD mice were critical for establishing its proof of concept as a viable therapeutic candidate for T1D. These preclinical investigations successfully demonstrated that the p277 peptide could safely and effectively arrest the autoimmune destruction of beta cells by inducing a specific, regulatory immune response rather than broad immunosuppression. The clear evidence of insulitis regression and the suppression of diabetogenic T-cells provided a strong mechanistic foundation for its clinical development. These foundational studies underscore the predictive power of the NOD mouse model and highlight a targeted immunomodulatory strategy that directly addresses the underlying cause of Type 1 Diabetes. The positive outcomes in these animal studies were instrumental in justifying and designing the subsequent Phase II and Phase III clinical trials in human patients.[5][6][8]

References

- 1. Peptide therapy for diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of the Nonobese Diabetic Mouse and Contribution of Animal Models for Understanding Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of NOD Mice in Type 1 Diabetes Research: Lessons from the Past and Recommendations for the Future [frontiersin.org]

- 4. Treatment of autoimmune diabetes and insulitis in NOD mice with heat shock protein 60 peptide p277 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-cell function in new-onset type 1 diabetes and immunomodulation with a heat-shock protein peptide (this compound): a randomised, double-blind, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. Treatment of new-onset type 1 diabetes with peptide this compound is safe and associated with preserved beta-cell function: extension of a randomized, double-blind, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Experimental diabetic animal models to study diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of insulitis in non-obese diabetic (NOD) mice by oral insulin administration is associated with selective expression of interleukin-4 and -10, transforming growth factor-beta, and prostaglandin-E - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Preventing type 1 diabetes in late-stage pre-diabetic NOD mice with insulin: A central role for alum as adjuvant [frontiersin.org]

- 12. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

Methodological & Application

Application Notes and Protocols for Subcutaneous Administration of DiaPep277 in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous administration protocol for DiaPep277, a peptide derived from the human heat shock protein 60 (Hsp60), as utilized in clinical trials for the treatment of Type 1 Diabetes (T1D). The information is compiled from published clinical trial data and research articles.

Introduction

This compound is an immunomodulatory peptide designed to halt the autoimmune destruction of pancreatic beta cells in individuals with T1D.[1][2] Clinical trials have primarily focused on its subcutaneous administration to preserve endogenous insulin production in newly diagnosed patients.[3][4] The therapeutic strategy is based on modulating the immune response by inducing a shift from a pro-inflammatory T-helper 1 (Th1) to an anti-inflammatory T-helper 2 (Th2) cytokine profile.[2]

Data Presentation

Table 1: this compound Subcutaneous Administration Protocol in Key Clinical Trials

| Parameter | DIA-AID 1 (Phase 3) | Phase II (Adults) | Phase II (Children) |

| Dosage of this compound | 1 mg | 1 mg | 1 mg |

| Formulation | 1 mg this compound with 40 mg mannitol in 0.5 mL lipid emulsion[5][6] | 1 mg p277 and 40 mg mannitol in vegetable oil[7] | 1 mg this compound with 40 mg mannitol (placebo)[8][9] |

| Placebo | 40 mg mannitol in 0.5 mL lipid emulsion[5][6] | Mannitol in vehicle[7] | 40 mg mannitol[8][9] |

| Route of Administration | Subcutaneous[5] | Subcutaneous[7] | Subcutaneous[8] |

| Injection Site | Upper arm[10] | Not specified | Not specified |

| Dosing Schedule | Quarterly for 2 years (months 0, 1, 3, 6, 9, 12, 15, 18, and 21)[5] | At entry, 1 month, and 6 months[7] | At entry and at 1, 6, and 12 months[8][9] |

| Patient Population | Newly diagnosed T1D (up to 3 months), aged 16-45 years[5][6] | Newly diagnosed T1D (<6 months), basal C-peptide > 0.1 nmol/L[7] | Newly diagnosed T1D (53-116 days), aged 7-14 years, basal C-peptide > 0.1 nmol/L[8][9] |

Table 2: Key Efficacy Endpoints in this compound Clinical Trials

| Endpoint | Method of Assessment | Key Findings |

| Primary: Change in β-cell function | Glucagon-stimulated C-peptide area under the curve (AUC)[4][5] | Significant preservation of C-peptide secretion in the this compound group compared to placebo in adult trials.[4][5] |

| Secondary: Change in β-cell function | Mixed-meal stimulated C-peptide secretion[4][5] | Failed to distinguish between treatment groups in the DIA-AID 1 trial.[4][5] |

| Secondary: Glycemic Control | HbA1c levels | Significantly more this compound-treated patients maintained target HbA1c ≤7%.[4][5] |

| Exploratory: Partial Remission | Target HbA1c on insulin ≤0.5 units/kg/day | More patients in the this compound group entered partial remission.[4][5] |

| Exploratory: Hypoglycemic Events | Rate of hypoglycemic events | Reduced relative risk of hypoglycemic events with this compound treatment.[4][5] |

Experimental Protocols

Protocol for Preparation and Subcutaneous Administration of this compound

This protocol is based on the information available from clinical trial descriptions. The exact composition of the lipid emulsion is proprietary and not publicly available.

Materials:

-

This compound (1 mg, sterile powder)

-

Mannitol (40 mg, sterile powder)

-

Sterile lipid emulsion (0.5 mL) or sterile vegetable oil

-

Sterile single-use syringes (1 mL)

-

Sterile needles for reconstitution and administration

-

Alcohol swabs

-

Sharps container

Procedure:

-

Reconstitution: a. Aseptically add 0.5 mL of the sterile lipid emulsion or vegetable oil to the vial containing 1 mg of this compound and 40 mg of mannitol. b. Gently swirl the vial until the contents are completely dissolved and a uniform emulsion is formed. Do not shake vigorously. c. Visually inspect the reconstituted solution for particulate matter and discoloration prior to administration. The solution should be a homogenous emulsion.

-

Patient Preparation: a. Identify the injection site, typically the subcutaneous tissue of the upper arm.[10] b. Cleanse the injection site with an alcohol swab and allow it to air dry.

-

Administration: a. Withdraw the entire contents of the vial (0.5 mL) into a 1 mL syringe. b. Pinch a fold of skin at the injection site. c. Insert the needle at a 45- to 90-degree angle into the subcutaneous tissue. d. Inject the full dose of the reconstituted this compound solution. e. Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary. Do not massage the area. f. Dispose of the syringe and needle in a sharps container.

Protocol for Glucagon Stimulation Test (GST)

This is a generalized protocol for assessing stimulated C-peptide secretion.

Procedure:

-

Patient Preparation: a. The patient should fast overnight for at least 8 hours. b. An intravenous (IV) catheter is inserted for blood sampling.

-

Baseline Sampling: a. A baseline blood sample is drawn for the measurement of C-peptide and glucose.

-

Glucagon Administration: a. 1 mg of glucagon is administered intravenously or intramuscularly.

-

Post-Stimulation Sampling: b. Blood samples for C-peptide and glucose are collected at specified time points post-glucagon administration. In the DIA-AID 1 trial, samples were taken at 0, 2, 6, 10, and 20 minutes.[6]

-

Analysis: a. C-peptide levels are measured in the collected samples. b. The Area Under the Curve (AUC) for C-peptide is calculated to quantify the overall response.

Protocol for Mixed-Meal Tolerance Test (MMTT)

This is a generalized protocol for assessing meal-stimulated C-peptide secretion.

Procedure:

-

Patient Preparation: a. The patient should fast overnight for at least 8 hours. b. An intravenous (IV) catheter is inserted for blood sampling.

-

Baseline Sampling: a. A baseline blood sample is drawn for the measurement of C-peptide and glucose.

-

Meal Ingestion: a. The patient consumes a standardized liquid mixed meal (e.g., Boost or Sustacal) within a short period (e.g., 5-10 minutes).

-

Post-Meal Sampling: a. Blood samples for C-peptide and glucose are collected at specified time points after the meal. Common time points include 0, 15, 30, 60, 90, and 120 minutes.

-

Analysis: a. C-peptide levels are measured in the collected samples. b. The Area Under the Curve (AUC) for C-peptide is calculated to quantify the overall response.

Mandatory Visualization

Caption: Proposed signaling pathway for this compound's immunomodulatory effect.

Caption: Generalized workflow for a this compound clinical trial.

References

- 1. Immune modulation in type 1 diabetes mellitus using this compound: a short review and update of recent clinical trial results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-cell function in new-onset type 1 diabetes and immunomodulation with a heat-shock protein peptide (this compound): a randomised, double-blind, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. fip.org [fip.org]

- 5. Mixed-Meal Tolerance Test Versus Glucagon Stimulation Test for the Assessment of β-Cell Function in Therapeutic Trials in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bolder Science [bolderscience.com]

- 7. Table 3. [Recommended Protocol for Performing the Glucagon Stimulation Test]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mft.nhs.uk [mft.nhs.uk]

- 9. Heat-shock protein peptide this compound treatment in children with newly diagnosed type 1 diabetes: a randomised, double-blind phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

DiaPep277: Application Notes and Protocols for Phase 3 Clinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, formulation, and administration protocols for DiaPep277 as utilized in the pivotal Phase 3 clinical trials. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development for Type 1 Diabetes (T1D).

Introduction

This compound is a 24-amino acid peptide derived from the human 60 kDa heat shock protein (HSP60).[1][2] It is an immunomodulatory agent designed to halt the autoimmune destruction of pancreatic beta cells in individuals with T1D.[3][4][5] The therapeutic strategy behind this compound is to shift the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2/regulatory phenotype, thereby preserving residual beta-cell function.[2] This document outlines the specific dosage, formulation, and key experimental protocols from the Phase 3 clinical trial program for this compound.

Dosage and Formulation

The dosage and formulation of this compound were consistent across the major Phase 3 clinical trials, including DIA-AID 1 and DIA-AID 2.

Table 1: this compound Dosage and Formulation in Phase 3 Trials

| Parameter | Specification |

| Active Ingredient | This compound |

| Dosage | 1.0 mg |

| Excipient | 40 mg Mannitol |

| Vehicle | 0.5 mL lipid emulsion |

| Route of Administration | Subcutaneous injection |

Source: ClinicalTrials.gov NCT00615264[3][6]

Administration Protocol

The administration of this compound in the Phase 3 trials followed a specific schedule designed to maintain its immunomodulatory effects over the course of the study.

Table 2: this compound Administration Schedule in Phase 3 Trials

| Parameter | Specification |

| Frequency | Quarterly (every 3 months) |

| Treatment Duration | 24 months (2 years) |

| Injection Schedule | Months 0, 3, 6, 9, 12, 15, 18, and 21 |

Source: ClinicalTrials.gov NCT00615264, Andromeda Biotech[1][6]

Experimental Protocols

The Phase 3 trials for this compound employed rigorous protocols to assess the efficacy and safety of the investigational drug. Below are the key methodologies for patient selection and endpoint assessment.

Inclusion Criteria for Study Participants

The target population for the Phase 3 trials consisted of newly diagnosed T1D patients who still retained some level of endogenous insulin production.

-

Diagnosis: Diagnosis of Type 1 Diabetes for up to 3 months at the time of screening.[3][6]

-

Insulin Dependency: Patients must have been insulin-dependent.[3][6]

-

C-peptide Levels: Fasting C-peptide levels of ≥ 0.22 nmol/L.[3][6]

-

Autoantibodies: Presence of at least one diabetes-related autoantibody (e.g., GAD65, IA-2, or IAA).[3][6]

Efficacy Endpoint Assessment

The primary and secondary endpoints were designed to measure the preservation of beta-cell function and overall glycemic control.

1. Glucagon Stimulation Test (GST) for C-peptide Measurement:

-

Objective: To assess stimulated C-peptide secretion as a marker of residual beta-cell function.[7][8]

-

Procedure:

-

Patients fast overnight.

-

A baseline blood sample is drawn for C-peptide measurement.

-

1 mg of glucagon is administered intravenously.

-

Blood samples are collected at specified intervals (e.g., 0, 2, 6, 10, and 20 minutes) post-glucagon administration.[6]

-

C-peptide levels in the collected samples are analyzed.

-

-

Primary Endpoint: The change from baseline in the Area Under the Curve (AUC) of the glucagon-stimulated C-peptide levels at 24 months.[6][7][8]

2. Mixed-Meal Tolerance Test (MMTT):

-

Objective: To evaluate C-peptide response to a standardized meal, providing another measure of beta-cell function.[6]

-

Procedure:

-

After an overnight fast, a baseline blood sample is taken.

-

The patient consumes a standardized liquid meal (e.g., Ensure®).

-

Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the meal.

-

C-peptide levels are measured in each sample.

-

-

Secondary Endpoint: The change from baseline in the AUC of the MMTT-stimulated C-peptide levels at 24 months.[6]

3. Glycated Hemoglobin (HbA1c) Measurement:

-

Objective: To assess long-term glycemic control.

-

Procedure: Blood samples are collected at regular intervals throughout the study to measure HbA1c levels.

-

Secondary Endpoint: Achieving a target HbA1c of ≤7% (≤53 mmol/mol).[7][8]

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of this compound

This compound is believed to exert its immunomodulatory effects by interacting with Toll-like receptor 2 (TLR2) on regulatory T cells (Tregs).[9] This interaction is thought to enhance the suppressive function of Tregs, leading to a downregulation of the autoimmune attack on pancreatic beta cells.[9]

Caption: Proposed signaling pathway of this compound in modulating T-cell responses.

Experimental Workflow for a Phase 3 Trial

The workflow for a typical Phase 3 trial of this compound involved several key stages, from patient recruitment to data analysis.

Caption: Generalized experimental workflow for the this compound Phase 3 clinical trials.

Important Considerations

It is crucial to note that while initial Phase 3 trial results for this compound showed some promise, a key publication related to the DIA-AID 1 trial was later retracted.[6] Researchers and drug development professionals should be aware of this when evaluating the clinical data and potential of this compound. The DIA-AID 2 trial was also conducted, and an extension study was planned to assess long-term safety and efficacy.[1]

Conclusion

This document provides a detailed summary of the dosage, formulation, and experimental protocols for this compound as used in its Phase 3 clinical trials. The information presented here is intended to support further research and development efforts in the field of T1D therapeutics. The standardized protocols for patient selection and endpoint assessment offer a valuable framework for designing future clinical studies of immunomodulatory agents.

References

- 1. Andromeda starts dosing in extension study of Phase III DIA-AID 2 trial to treat type 1 diabetes - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy Study of this compound in Newly Diagnosed Type 1 Diabetes Patients [ctv.veeva.com]

- 4. Immune modulation in type 1 diabetes mellitus using this compound: a short review and update of recent clinical trial results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound® and immune intervention for treatment of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Treatment of recent-onset type 1 diabetic patients with this compound: results of a double-blind, placebo-controlled, randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

Application Notes and Protocols for Measuring the Immune Response to DiaPep277

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiaPep277, a 24-amino-acid peptide derived from the human 60 kDa heat shock protein (hsp60), has been investigated as an immunomodulatory agent for the treatment of type 1 diabetes (T1D). Its mechanism of action involves shifting the autoimmune response from a pro-inflammatory (Th1) to an anti-inflammatory (Th2/regulatory) phenotype, thereby preserving pancreatic β-cell function. Accurate and robust methods to measure the immune response to this compound are crucial for evaluating its efficacy in preclinical and clinical studies. These application notes provide detailed protocols for key assays used to monitor the immunological effects of this compound.

Key Immunological Readouts

The primary immunological changes expected in response to this compound therapy include:

-

Induction of a specific T-cell response: Characterized by the proliferation of T-cells and the secretion of specific cytokines.

-

Modulation of cytokine profiles: A shift from pro-inflammatory cytokines (e.g., IFN-γ) to anti-inflammatory or regulatory cytokines (e.g., IL-10, IL-4, IL-5, IL-13).[1][2]

-

Preservation of β-cell function: Indirectly measured by the secretion of C-peptide in response to stimulation.[2][3][4]

To assess these readouts, the following assays are recommended.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells in response to in vitro stimulation with this compound. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted with each cell division, allowing for the quantification of proliferating cells by flow cytometry.

Experimental Protocol

a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Collect whole blood from subjects in heparinized tubes.

-

Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the buffy coat layer containing PBMCs and transfer to a new tube.

-

Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Count the cells and assess viability using trypan blue exclusion.

b. CFSE Staining

-

Resuspend PBMCs at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Incubate on ice for 5 minutes.

-

Wash the cells twice with complete RPMI-1640 medium.

-

Resuspend the cells at a final concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.

c. Cell Culture and Stimulation

-

Plate 2 x 10^5 CFSE-labeled PBMCs per well in a 96-well round-bottom plate.

-

Add this compound peptide to the wells at final concentrations ranging from 2 to 50 µg/mL.[1]

-

Include the following controls:

-

Unstimulated Control: Cells with medium only.

-

Positive Control: Cells stimulated with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 beads.

-

Recall Antigen Control: Cells stimulated with tetanus toxoid.[1]

-

-

Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

d. Flow Cytometry Analysis

-

Harvest the cells from each well.

-

Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

-

Acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T-cells.

-

Analyze the CFSE fluorescence intensity within the CD4+ and CD8+ T-cell populations. Proliferating cells will show a sequential halving of CFSE fluorescence.

Data Presentation

| Stimulant | Concentration (µg/mL) | % Proliferating CD4+ T-cells (Mean ± SD) | % Proliferating CD8+ T-cells (Mean ± SD) |

| Medium Only | - | ||

| This compound | 2 | ||

| This compound | 10 | ||

| This compound | 50 | ||

| PHA | 5 | ||

| Tetanus Toxoid | 10 |

Experimental Workflow

Cytokine Secretion Assay (ELISpot)

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. In the context of this compound, it is used to measure the number of T-cells producing IFN-γ, IL-4, IL-5, IL-10, and IL-13 upon antigen-specific stimulation.[1]

Experimental Protocol

-

Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.

-

Blocking: Wash the plate with sterile PBS and block with complete RPMI-1640 medium for at least 1 hour at 37°C.

-

Cell Plating and Stimulation:

-

Isolate and prepare PBMCs as described in the T-cell proliferation assay protocol.

-

Add 2-3 x 10^5 PBMCs per well.

-

Stimulate the cells with this compound (e.g., 10 µg/mL), a positive control (e.g., PHA), and a negative control (medium only).

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[5]

-

Detection:

-

Spot Development: Wash the plate and add a substrate solution (e.g., AEC or BCIP/NBT). Stop the reaction when distinct spots emerge.

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.

Data Presentation

| Stimulant | Cytokine | Spot Forming Cells (SFC) / 10^6 PBMCs (Mean ± SD) |

| Medium Only | IFN-γ | |

| This compound (10 µg/mL) | IFN-γ | |

| Medium Only | IL-10 | |

| This compound (10 µg/mL) | IL-10 | |

| Medium Only | IL-4 | |

| This compound (10 µg/mL) | IL-4 | |

| Medium Only | IL-5 | |

| This compound (10 µg/mL) | IL-5 | |

| Medium Only | IL-13 | |

| This compound (10 µg/mL) | IL-13 |

Experimental Workflow

C-Peptide Measurement

C-peptide is co-secreted with insulin from pancreatic β-cells in equimolar amounts. Measuring C-peptide levels provides a reliable assessment of endogenous insulin secretion and, therefore, β-cell function. The glucagon stimulation test (GST) is a standard method to assess stimulated C-peptide secretion.[3]

Experimental Protocol (Glucagon Stimulation Test)

-

Patient Preparation: The patient should fast for 8-10 hours prior to the test.

-

Baseline Sample: Draw a blood sample for baseline C-peptide and glucose measurement (Time -10 and 0 minutes).

-

Glucagon Administration: Administer 1 mg of glucagon intravenously over 1 minute.

-

Post-Stimulation Samples: Draw blood samples at 6, 10, 15, and 20 minutes post-glucagon injection for C-peptide and glucose measurement.[6]

-

Sample Processing: Collect blood in EDTA tubes, place on ice, and centrifuge within 30 minutes to separate plasma. Store plasma frozen at -20°C or below until analysis.

-

C-Peptide Analysis: Measure C-peptide levels using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Data Presentation

| Time Point | Placebo Group C-Peptide (nmol/L) (Mean ± SD) | This compound Group C-Peptide (nmol/L) (Mean ± SD) | P-value |

| Baseline (Month 0) | |||

| Month 6 | |||

| Month 12 | |||

| Month 18 | |||

| Month 24 |

Data can also be presented as the change from baseline in the area under the curve (AUC) for C-peptide.

Clinical Trial Data Summary

| Study | Parameter | This compound Group | Placebo Group | Relative Treatment Effect | P-value |

| DIA-AID 1 (Phase 3)[3][4] | Change in GST-stimulated C-peptide AUC (mITT) | -3.108 nmol/L/20 min | -4.058 nmol/L/20 min | 23.4% | 0.037 |

| Phase II (10 months)[2][7] | Mean stimulated C-peptide at 10 months | Maintained | Fallen (0.26 nmol/L) | - | 0.039 |

| Phase II Extension (18 months)[2][8] | Stimulated C-peptide at 18 months | Maintained | Fallen | - | 0.0005 |

Signaling Pathway of this compound